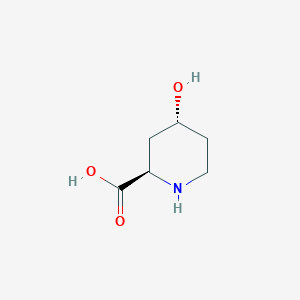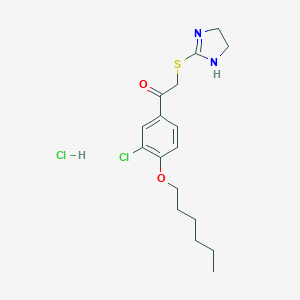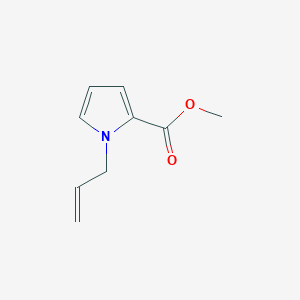
Methyl 1-allyl-1H-pyrrole-2-carboxylate
Vue d'ensemble
Description
Methyl 1-allyl-1H-pyrrole-2-carboxylate, also known as MAPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MAPC is a pyrrole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of Methyl 1-allyl-1H-pyrrole-2-carboxylate is not fully understood, but it has been suggested that it may act as a reactive oxygen species (ROS) scavenger and an antioxidant. Methyl 1-allyl-1H-pyrrole-2-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Effets Biochimiques Et Physiologiques
Methyl 1-allyl-1H-pyrrole-2-carboxylate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and cytoprotective effects. Methyl 1-allyl-1H-pyrrole-2-carboxylate has been shown to reduce the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Methyl 1-allyl-1H-pyrrole-2-carboxylate has also been shown to protect cells from oxidative stress-induced apoptosis and to promote cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-allyl-1H-pyrrole-2-carboxylate has several advantages for lab experiments, including its high purity and stability, its ease of synthesis, and its potential applications in various fields of research. However, there are also some limitations to the use of Methyl 1-allyl-1H-pyrrole-2-carboxylate in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.
Orientations Futures
There are several future directions for the research on Methyl 1-allyl-1H-pyrrole-2-carboxylate, including the development of new synthesis methods to improve the yield and purity of the final product, the investigation of its potential applications in drug discovery and materials science, and the elucidation of its mechanism of action and physiological effects. Additionally, further studies are needed to evaluate the safety and toxicity of Methyl 1-allyl-1H-pyrrole-2-carboxylate, and to determine its potential for clinical use as a therapeutic agent.
Conclusion:
In conclusion, Methyl 1-allyl-1H-pyrrole-2-carboxylate is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for Methyl 1-allyl-1H-pyrrole-2-carboxylate have been discussed in this paper. Further research is needed to fully understand the potential of Methyl 1-allyl-1H-pyrrole-2-carboxylate and to develop new applications for this compound.
Applications De Recherche Scientifique
Methyl 1-allyl-1H-pyrrole-2-carboxylate has been studied for its potential applications in various fields of research, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, Methyl 1-allyl-1H-pyrrole-2-carboxylate has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In organic synthesis, Methyl 1-allyl-1H-pyrrole-2-carboxylate has been used as a building block for the synthesis of various bioactive compounds. In materials science, Methyl 1-allyl-1H-pyrrole-2-carboxylate has been studied for its potential applications in the development of functional materials and sensors.
Propriétés
Numéro CAS |
183155-28-4 |
|---|---|
Nom du produit |
Methyl 1-allyl-1H-pyrrole-2-carboxylate |
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
methyl 1-prop-2-enylpyrrole-2-carboxylate |
InChI |
InChI=1S/C9H11NO2/c1-3-6-10-7-4-5-8(10)9(11)12-2/h3-5,7H,1,6H2,2H3 |
Clé InChI |
BZTCAVPQDSWVKO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CN1CC=C |
SMILES canonique |
COC(=O)C1=CC=CN1CC=C |
Synonymes |
1H-Pyrrole-2-carboxylicacid,1-(2-propenyl)-,methylester(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



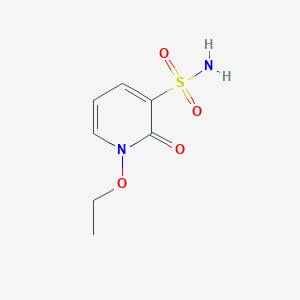
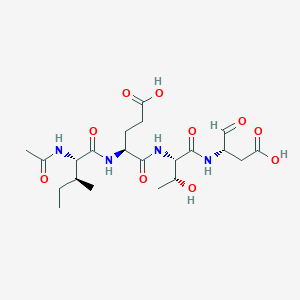
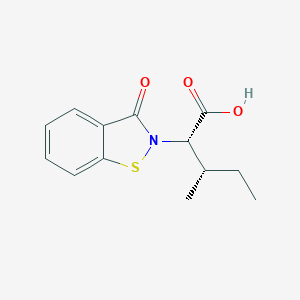

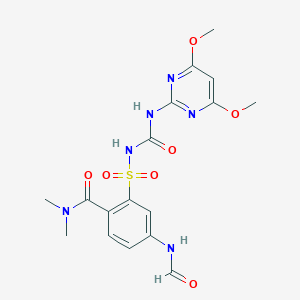
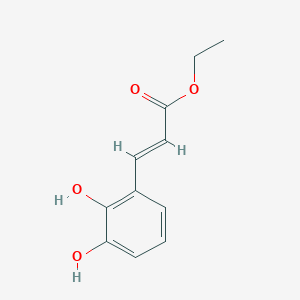
![N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B69224.png)
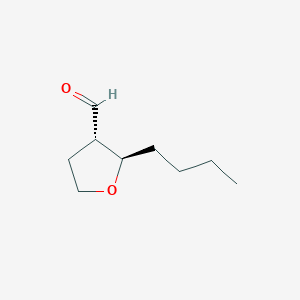
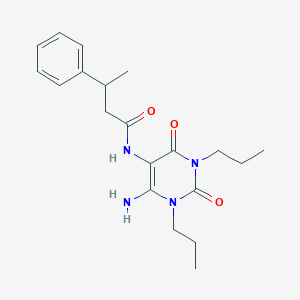
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B69230.png)
